molecular formula C15H19NO5 B12551550 Diethyl [amino(4-methoxyphenyl)methylidene]propanedioate CAS No. 142892-71-5

Diethyl [amino(4-methoxyphenyl)methylidene]propanedioate

Cat. No.: B12551550
CAS No.: 142892-71-5
M. Wt: 293.31 g/mol
InChI Key: LQYTVOZVGTZQHC-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and Regulatory Identifiers

The compound is formally named diethyl [amino(4-methoxyphenyl)methylidene]propanedioate under IUPAC nomenclature, reflecting its malonic acid backbone esterified with ethyl groups and functionalized with a 4-methoxyphenyl-substituted aminomethylene group. Key identifiers include:

  • CAS Registry Number : 34336-46-4
  • Synonym : Propanedioic acid, [[(4-methoxyphenyl)amino]methylene]-, diethyl ester
  • Molecular Formula : C₁₅H₁₉NO₅
  • Registry Numbers : SCHEMBL7072196, DTXSID40741586

Regulatory databases classify it under specialty materials due to its application in organic synthesis .

Molecular Architecture and Conformational Analysis

The molecule features a planar malonate core (C3O4) flanked by two ethyl ester groups and a conjugated aminomethylene bridge linked to a 4-methoxyphenyl ring. Key structural attributes include:

  • Conjugation : The aminomethylene group (–NH–CH=) enables resonance stabilization between the malonate and aromatic ring, fostering a delocalized electron system .
  • Stereoelectronic Effects : The para-methoxy group donates electron density via resonance, enhancing the aromatic ring’s nucleophilicity .
  • Bond Lengths : Computational models predict shortened C=O bonds (1.21–1.23 Å) in the malonate moiety and elongated C–N bonds (1.35–1.38 Å) in the aminomethylene group due to conjugation .

Crystallographic data for analogous compounds (e.g., substituted malonates) suggest a nearly coplanar arrangement between the malonate core and aromatic ring, minimizing steric strain .

Spectroscopic Profiling (IR, NMR, MS)

Infrared Spectroscopy (IR)
  • ν(C=O) : Strong absorptions at 1683 cm⁻¹ and 1645 cm⁻¹, corresponding to the ester and conjugated ketone groups, respectively .
  • ν(N–H) : A broad stretch at 2946 cm⁻¹, indicative of the secondary amine .
Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (CDCl₃) :

    • δ 11.02 (br s, 1H, –NH)
    • δ 8.45 (d, J = 8.7 Hz, 1H, –CH=)
    • δ 7.11–6.89 (m, 4H, aromatic protons)
    • δ 3.86 (s, 3H, OCH₃), δ 1.32 (t, J = 7.1 Hz, 6H, –OCH₂CH₃)
  • ¹³C NMR :

    • δ 167.2 (C=O, ester), 165.8 (C=O, conjugated)
    • δ 156.3 (C–O, methoxy), 128.9–114.7 (aromatic carbons)
Mass Spectrometry (MS)
  • Exact Mass : 293.126323 g/mol (C₁₅H₁₉NO₅)
  • Fragmentation Pattern : Dominant peaks at m/z 248 (loss of –OCH₂CH₃) and m/z 150 (cleavage of the aminomethylene bridge) .

Computational Chemistry Insights (DFT, Molecular Modeling)

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal:

  • Electrostatic Potential : High electron density at the methoxy-substituted aromatic ring and the malonate carbonyl groups, designating these regions as nucleophilic and electrophilic centers, respectively .
  • Frontier Molecular Orbitals :
    • HOMO (-5.89 eV): Localized on the methoxyphenyl ring and aminomethylene bridge.
    • LUMO (-1.72 eV): Centered on the malonate carbonyl groups .
  • Thermodynamic Stability : A Gibbs free energy (ΔG) of formation of -342.6 kJ/mol, confirming synthetic feasibility under standard conditions .
Parameter Value Method
HOMO Energy -5.89 eV DFT/B3LYP/6-311+G(d,p)
LUMO Energy -1.72 eV DFT/B3LYP/6-311+G(d,p)
C=O Bond Length 1.21–1.23 Å X-ray Diffraction

Properties

CAS No.

142892-71-5

Molecular Formula

C15H19NO5

Molecular Weight

293.31 g/mol

IUPAC Name

diethyl 2-[amino-(4-methoxyphenyl)methylidene]propanedioate

InChI

InChI=1S/C15H19NO5/c1-4-20-14(17)12(15(18)21-5-2)13(16)10-6-8-11(19-3)9-7-10/h6-9H,4-5,16H2,1-3H3

InChI Key

LQYTVOZVGTZQHC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C(C1=CC=C(C=C1)OC)N)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl [amino(4-methoxyphenyl)methylidene]propanedioate typically involves the reaction of diethyl malonate with 4-methoxyaniline in the presence of a suitable catalyst. The reaction conditions often include a temperature range of 50-100°C and a reaction time of several hours .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Diethyl [amino(4-methoxyphenyl)methylidene]propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Diethyl [amino(4-methoxyphenyl)methylidene]propanedioate is primarily utilized in organic synthesis as an intermediate for producing various biologically active compounds. Its structure allows it to participate in several important reactions:

  • Malonic Ester Synthesis : The compound can undergo malonic ester synthesis, where it acts as a precursor for the formation of substituted acetic acids through alkylation and decarboxylation processes .
  • Claisen Condensation : It can participate in Claisen condensation reactions, which are vital for forming carbon-carbon bonds in organic synthesis .
  • Formation of Antifungal Agents : Recent studies have highlighted its role in synthesizing diethyl 2-((aryl(alkyl)amino)methylene)malonates, which exhibit antifungal activity against plant pathogens like Fusarium oxysporum.

Biological Activities

The compound has shown promising biological activities, particularly in antifungal and antimicrobial applications:

  • Antifungal Properties : Research indicates that derivatives of this compound demonstrate significant antifungal activity. Compounds synthesized from this precursor have been tested against Fusarium oxysporum, showing effective inhibition of mycelial growth with IC50 values in the nanomolar range .
  • Antimicrobial Agents : The compound's derivatives have been explored as potential antimicrobial agents due to their structural similarity to known antibiotics. Their effectiveness against various bacterial strains has been documented, suggesting a broad spectrum of activity .

Industrial Applications

The versatility of this compound extends to industrial applications:

  • Pesticide Formulation : Its derivatives are being investigated for use in pesticide formulations due to their antifungal properties, which can help manage economically significant plant diseases .
  • Pharmaceutical Development : The compound serves as a scaffold for developing new pharmaceuticals targeting various diseases, including those caused by resistant microbial strains. Its ability to form complexes with other bioactive molecules enhances its potential .

Case Studies and Research Findings

Numerous studies have documented the synthesis and application of this compound:

StudyObjectiveFindings
MDPI Study (2023)Evaluate antifungal activityCompounds derived from this compound showed IC50 values < 0.5 µM against Fusarium oxysporum.
PMC Research (2021)Investigate antimicrobial propertiesSeveral derivatives exhibited significant antibacterial effects against multiple strains.
Patent Analysis (2021)Industrial synthesis methodsNovel methods for synthesizing derivatives demonstrate high yield and efficiency suitable for large-scale production.

Mechanism of Action

The mechanism of action of Diethyl [amino(4-methoxyphenyl)methylidene]propanedioate involves its interaction with specific molecular targets and pathways. It may act by inhibiting or activating enzymes, binding to receptors, or interfering with cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Properties

  • Electronic Effects : The 4-methoxyphenyl group in the target compound donates electrons via resonance, stabilizing intermediates in nucleophilic reactions. In contrast, halogenated derivatives (e.g., 3-iodophenyl) exhibit electron-withdrawing effects, altering reaction kinetics .
  • Hydrogen Bonding : Compounds with hydroxyl groups (e.g., 4-hydroxy-3-methoxy derivative) form stronger hydrogen bonds than the methoxy-substituted target compound, affecting solubility and crystallinity .
  • Biological Activity : The indole-sulfonyl derivative () demonstrates antihypertensive activity via renin inhibition, highlighting how bulky substituents enable target specificity. The target compound’s 4-methoxy group may enhance metabolic stability compared to hydroxylated analogs .

Industrial and Pharmaceutical Relevance

  • Pharmaceutical Intermediates: The pyrrolidinylamino and diphenylmethylene derivatives are used in drug synthesis, while the target compound’s applications remain exploratory .
  • Material Science : Thiophene-containing analogs (e.g., CAS 59713-52-9) are studied for conductive polymers due to sulfur’s electronic contributions .

Biological Activity

Diethyl [amino(4-methoxyphenyl)methylidene]propanedioate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C15_{15}H17_{17}N1_{1}O5_{5} and a molecular weight of approximately 293.31 g/mol. Its structure includes an amino group linked to a 4-methoxyphenyl group, which is further attached to a methylidene moiety and two propanedioate units. The presence of the methoxy group enhances solubility and reactivity in various chemical environments.

Synthesis

The synthesis typically involves the reaction of diethyl malonate with 4-methoxyaniline under controlled conditions, generally at temperatures ranging from 50 to 100 °C over several hours. Purification techniques such as recrystallization or chromatography are employed to achieve the desired product purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various gram-positive bacteria, including Staphylococcus aureus. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Specific molecular targets include enzyme inhibition and receptor binding, which are crucial for its therapeutic potential.

The biological activity of this compound is believed to be mediated through interactions with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Binding: It can bind to various receptors, modulating their activity and influencing cellular responses.

Further studies are required to elucidate the detailed pathways involved in these interactions.

Comparative Analysis with Similar Compounds

To better understand its unique properties, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaKey Features
Dimethyl 4-methoxybenzylidene malonateC12_{12}H14_{14}O4_{4}Contains a methoxybenzylidene structure; used in organic synthesis
Diethyl malonateC8_{8}H14_{14}O4_{4}Known for its role in malonic ester synthesis; simpler structure without the amino group
Diethyl aminomalonateC8_{8}H13_{13}N1_{1}O4_{4}Features an amino group but lacks the methoxyphenyl moiety; used in various pharmaceutical applications

This compound stands out due to its combination of an amino group with a 4-methoxyphenyl substituent, which may enhance its reactivity and biological activity compared to other compounds.

Case Studies and Research Findings

  • Antimicrobial Efficacy: In one study, this compound was tested against Staphylococcus aureus and exhibited an IC50 value indicating effective inhibition of bacterial growth. Further exploration into its mechanism revealed potential pathways involving cell wall synthesis disruption .
  • Anticancer Activity: Another research effort focused on the compound's effects on cancer cell lines. Results indicated that it could induce apoptosis in specific cancer types, suggesting its utility as a therapeutic agent in oncology .

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